Magnesium bromide ethyl etherate

描述

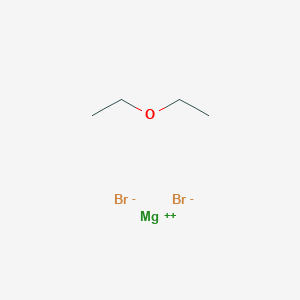

Magnesium bromide ethyl etherate is a chemical compound with the formula MgBr2 · O(C2H5)2. It is a coordination complex where magnesium bromide is coordinated with diethyl ether. This compound is commonly used in organic synthesis as a Lewis acid catalyst and in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

Magnesium bromide ethyl etherate can be synthesized by reacting magnesium bromide with diethyl ether. The reaction typically involves dissolving magnesium bromide in diethyl ether under anhydrous conditions to prevent the formation of hydrates. The reaction is carried out at room temperature, and the product is obtained by evaporating the solvent under reduced pressure .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of high-quality reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in subsequent applications .

化学反应分析

Types of Reactions

Magnesium bromide ethyl etherate undergoes several types of chemical reactions, including:

Lewis Acid-Catalyzed Reactions: It acts as a Lewis acid catalyst in Diels-Alder reactions, facilitating the formation of cyclic compounds.

Cannizzaro Reaction: It is used in the Cannizzaro reaction to convert aromatic aldehydes into alcohols and carboxylic acids.

Common Reagents and Conditions

Diels-Alder Reactions: Typically involve dienes and dienophiles in the presence of this compound as a catalyst.

Cannizzaro Reaction: Involves aromatic aldehydes and a base such as triethylamine, with this compound facilitating the reaction under mild conditions.

Major Products

Diels-Alder Reactions: Produce cyclic compounds, often with high regio- and stereoselectivity.

Cannizzaro Reaction: Yields alcohols and carboxylic acids from aromatic aldehydes.

科学研究应用

Organic Synthesis

Lewis Acid Catalysis

Magnesium bromide ethyl etherate is widely used as a Lewis acid catalyst in various organic reactions. It facilitates reactions such as the Diels-Alder cycloaddition, where it enhances the reactivity of diene and dienophile components. This application is particularly useful due to its mild reaction conditions and selectivity .

Aldol Reactions

The compound has been shown to mediate highly diastereoselective aldol reactions between aldehydes and silyl enol ethers. This reaction is crucial for synthesizing complex molecules with multiple stereocenters, demonstrating the compound's efficacy in asymmetric synthesis .

Deprotection Strategies

Selective Deprotection of Protecting Groups

this compound is employed in the selective deprotection of p-methoxybenzyl (PMB) ethers. In combination with methyl sulfide, it allows for mild conditions that preserve sensitive functional groups during synthetic transformations .

Coordination Chemistry

This compound can act as a precursor for various organometallic compounds. Its reactivity with other organic substrates makes it a valuable reagent in coordination chemistry, particularly in synthesizing metal complexes that can be utilized in catalysis or material science.

Data Table: Applications Overview

Case Study 1: Diels-Alder Reaction

A study demonstrated the use of this compound as a catalyst in Diels-Alder reactions involving cyclopentadiene and various dienophiles. The results indicated improved yields and selectivity compared to traditional catalysts, showcasing its effectiveness in promoting cycloaddition under mild conditions .

Case Study 2: Aldol Reaction

Research highlighted the use of this compound in facilitating diastereoselective aldol reactions. The study reported that using this compound resulted in a significant increase in the diastereomeric ratio, illustrating its potential for synthesizing complex organic molecules with high precision .

作用机制

Magnesium bromide ethyl etherate exerts its effects primarily through its role as a Lewis acid. It coordinates with electron-rich species, facilitating various chemical reactions. In the Diels-Alder reaction, it stabilizes the transition state, leading to the formation of cyclic products. In the Cannizzaro reaction, it activates the aldehyde, making it more susceptible to nucleophilic attack .

相似化合物的比较

Similar Compounds

- Magnesium bromide diethyl etherate

- Methylmagnesium bromide

- Ethylmagnesium bromide

- Vinylmagnesium bromide

- Allylmagnesium bromide

Uniqueness

Magnesium bromide ethyl etherate is unique due to its specific coordination with diethyl ether, which enhances its solubility and reactivity in organic solvents. This makes it particularly effective in catalyzing reactions that require a Lewis acid in non-aqueous environments .

生物活性

Magnesium bromide ethyl etherate (MgBr2·OEt2) is a coordination compound that has gained attention in various fields of chemistry, particularly in organic synthesis. Its biological activity, while less documented, is notable in specific applications such as catalysis and synthesis processes.

- Molecular Formula : C4H10Br2MgO

- Molecular Weight : 258.24 g/mol

- CAS Number : 29858-07-9

- Solubility : Hydrolyzes in water; sensitive to moisture.

- Flash Point : 35°C (95°F)

Structural Information

| Property | Value |

|---|---|

| Linear Formula | (CH₃CH₂)₂O·MgBr₂ |

| IUPAC Name | Magnesium;ethoxyethane;dibromide |

| InChI Key | JGZKUKYUQJUUNE-UHFFFAOYSA-L |

| Synonyms | Magnesium bromide diethyl etherate, magnesium bromide etherate |

Applications in Synthesis

- Catalysis : this compound acts as a Lewis acid in various reactions, including Diels-Alder reactions and aldol reactions. It facilitates the activation of substrates, enhancing reaction rates and selectivity.

- Deprotection Reactions : The compound is employed for the mild and chemo-selective deprotection of p-methoxybenzyl (PMB) ethers, showcasing its versatility in organic synthesis .

Study on Aldol Reactions

A significant study illustrated the mechanism by which MgBr2·OEt2 activates chiral alkoxy aldehydes and silyl enolates. The study reported that the use of three equivalents of this compound led to a six-membered cyclic transition state, resulting in high diastereoselectivity .

Synthesis of Silicon-Containing Azole Derivatives

Another application highlighted the synthesis of silicon-containing azole derivatives using this compound as a catalyst. This process underscores its role in facilitating complex chemical transformations within organic frameworks .

Efficacy in Organic Synthesis

Research indicates that this compound can significantly enhance reaction outcomes through its catalytic properties. The compound's ability to stabilize transition states and activate substrates makes it a valuable reagent in synthetic organic chemistry.

Safety and Handling

Due to its moisture sensitivity, proper storage conditions are crucial. It should be kept in a cool, dry place, away from strong oxidizing agents to prevent degradation and ensure safety during handling.

属性

IUPAC Name |

magnesium;ethoxyethane;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZKUKYUQJUUNE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC.[Mg+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2MgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451814 | |

| Record name | Magnesium bromide ethyl etherate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Magnesium bromide diethyl etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29858-07-9 | |

| Record name | Magnesium bromide ethyl etherate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium, dibromo[1,1'-oxybis[ethane]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Magnesium bromide ethyl etherate a useful catalyst in organic synthesis?

A1: MBEE exhibits Lewis acidity due to the magnesium center, which allows it to activate carbonyl groups and epoxides, facilitating various reactions [, , ]. It promotes reactions under mild conditions, often at room temperature, and displays excellent functional group tolerance [, , , ].

Q2: Can you provide specific examples of reactions catalyzed by MBEE?

A2: Certainly! MBEE efficiently catalyzes the synthesis of α-aminonitriles via a three-component Strecker reaction involving aldehydes, amines, and trimethylsilyl cyanide []. It also facilitates the Cannizzaro reaction of aromatic aldehydes, yielding corresponding alcohols and carboxylic acids []. Moreover, MBEE proves effective in the synthesis of bisarylmethylidenes of pyranones and thiopyranones via double crossed aldol condensation [].

Q3: How does MBEE influence the reaction rate and selectivity?

A3: MBEE significantly accelerates reaction rates compared to uncatalyzed reactions. For instance, it allows for rapid ring-opening of epoxides with thiols, forming β-hydroxy sulfides at ambient temperature []. In the ring-opening of epoxides, MBEE directs the nucleophilic attack of thiols to the less hindered position, demonstrating regioselectivity [].

Q4: Are there any advantages of using MBEE in solvent-free conditions?

A4: Yes, several reactions catalyzed by MBEE can be conducted under solvent-free conditions, aligning with green chemistry principles [, , , ]. For example, MBEE enables efficient aminolysis of epoxides and oxetanes without requiring a solvent []. Similarly, the acetylation of thiols with acetic anhydride proceeds smoothly under solvent-free conditions in the presence of MBEE [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。